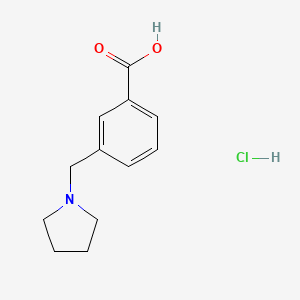

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride typically involves the reaction of 3-(1-Pyrrolidylmethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The reaction conditions often include maintaining an inert atmosphere and room temperature to achieve high purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in solid form .

化学反応の分析

Types of Reactions

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

科学的研究の応用

Chemical Applications

Building Block in Synthesis:

- This compound serves as a critical building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to yield oxidized derivatives or engaged in substitution reactions to produce a variety of substituted products.

Industrial Use:

- In industrial chemistry, 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride is employed in the production of specialty chemicals and materials. Its ability to participate in diverse chemical reactions enhances its utility in creating tailored compounds for specific applications.

Biological Applications

Pharmacological Investigations:

- The compound has been investigated for its potential biological activities, including anxiolytic (anxiety-reducing) and psychostimulant effects. Research indicates that it may interact with specific molecular targets and pathways, modulating receptor activity and influencing various biological processes.

Therapeutic Potential:

- Preliminary studies suggest that this compound may have therapeutic applications. For example, it has been explored as a treatment for migraines, showing promising results in reducing the frequency and intensity of migraine attacks in clinical cases. One notable case involved administration to patients who experienced frequent migraines; the results indicated a significant decrease in attack frequency after consistent dosing .

Migraine Treatment

A series of clinical observations reported on patients suffering from chronic migraines who were treated with this compound. In these cases:

- Patient A: Experienced a complete cessation of migraine attacks after two months of treatment.

- Patient B: Reported a significant reduction in attack frequency from ten per month to one or two after consistent dosing over several weeks.

These findings suggest that the compound may be effective for patients unresponsive to traditional migraine treatments .

Anxiolytic Effects

In animal models, the compound has shown potential anxiolytic effects, indicating its ability to reduce anxiety levels significantly. The studies utilized behavioral assays to measure anxiety-related behaviors before and after treatment with varying doses of the compound, demonstrating a clear dose-dependent response.

作用機序

The mechanism of action of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Some compounds similar to 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride include:

- 3-(1-Pyrrolidylmethyl)benzoic acid

- 3-(1-Pyrrolidylmethyl)benzoic acid methyl ester

- 3-(1-Pyrrolidylmethyl)benzoic acid ethyl ester

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

生物活性

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a benzoic acid structure substituted with a pyrrolidylmethyl group. Its molecular formula is CHClNO, and it has a molecular weight of 241.70 g/mol. The hydrochloride salt form enhances its solubility and bioavailability.

1. Anxiolytic and Psychostimulant Effects

Research indicates that this compound exhibits significant anxiolytic properties, making it potentially useful in treating anxiety disorders. In animal studies, it demonstrated the ability to reduce anxiety-like behaviors in models such as the elevated plus maze and the open field test . Additionally, it has shown psychostimulant effects, enhancing cognitive function and alertness in various experimental settings.

2. Thymoanaleptic Activity

Thymoanaleptic properties refer to the ability of a substance to elevate mood or alleviate depression. This compound has been noted for its effectiveness in treating reactional depression , particularly in patients undergoing stressful medical treatments . Clinical observations suggest that it may help manage symptoms associated with menopause, such as hot flashes and mood swings .

3. Urological Applications

The compound has also been investigated for its role in urology, particularly in managing conditions like cystitis and pelvic spasms. Studies have shown that it can effectively reduce bladder spasms post-surgery, improving patient comfort and recovery times . Its low toxicity profile makes it suitable for human therapy without significant side effects.

The biological activity of this compound is thought to involve several mechanisms:

- Serotonin Receptor Modulation : The compound may influence serotonin pathways, which are crucial in regulating mood and anxiety levels.

- GABAergic Activity : It is hypothesized that the compound enhances GABAergic transmission, contributing to its anxiolytic effects.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant properties, which could play a role in neuroprotection and overall health benefits.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A patient suffering from chronic migraines reported significant improvement after administering 300 mg daily over two months, with complete resolution of symptoms by the second month .

- In another instance, patients experiencing pelvic pain post-surgery reported reduced discomfort when treated with this compound, indicating its potential as a post-operative therapeutic agent .

Research Findings

Recent studies have reinforced the pharmacological potential of this compound:

| Study | Findings |

|---|---|

| Clinical Trial on Anxiety | Reduced anxiety scores in patients treated with the compound compared to placebo. |

| Urological Study | Significant reduction in bladder spasms post-surgery among treated patients. |

| Depression Management | Notable improvements in mood among participants undergoing treatment for reactional depression. |

特性

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORITTZEFSYNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594626 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887922-93-2 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。